Methyl 2-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-(1,1-dioxo-1,2,6-thiadiazinan-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S/c1-12-6(9)5-8-4-2-3-7-13(8,10)11/h7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAIDXPBJPQTDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCCNS1(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Tert-Butyl 1,2,6-Thiadiazinane-2-Carboxylate 1,1-Dioxide
The thiadiazinane core is constructed via cyclization of tert-butyl N-(3-chloropropyl)sulfamoylcarbamate (prepared from chlorosulfonyl isocyanate, tert-butyl alcohol, and 3-chloropropylamine HCl). Treatment with K₂CO₃ in DMSO induces intramolecular cyclization to yield tert-butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide (63% yield).
Alkylation with Methyl Bromoacetate
The intermediate is alkylated using methyl bromoacetate in DMF with K₂CO₃ as a base. The reaction proceeds via nucleophilic substitution at the secondary amine, forming the methyl ester derivative. Purification via silica gel chromatography affords the target compound in 80% yield.
Key Conditions :
-
Solvent: DMF
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Base: K₂CO₃ (2.5 equiv)
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Temperature: Room temperature (25°C)
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Reaction Time: 4 hours
Direct Esterification of Carboxylic Acid Intermediate
Hydrolysis of Ethyl Ester Precursor
Ethyl 2-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetate (synthesized via alkylation of tert-butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide with ethyl bromoacetate) is hydrolyzed using LiOH in THF/MeOH/H₂O to yield the carboxylic acid.
Methyl Ester Formation
The carboxylic acid is treated with thionyl chloride (SOCl₂) in methanol, facilitating esterification. This one-pot method achieves 85–90% conversion to the methyl ester.
Reaction Scheme :
Optimization Notes :
-
Excess methanol (10 equiv) ensures complete esterification.
Microwave-Assisted Ring Closure
Synthesis of Sulfonamide Intermediate
N-(2-hydroxyethyl)-2-(4-nitrophenyl)ethanesulfonamide is prepared via sulfonation of 3-chloropropylamine hydrochloride with sulfuryl chloride, followed by coupling with 4-nitrophenethyl alcohol.
Microwave-Promoted Cyclization
The sulfonamide intermediate is treated with formaldehyde and acetic acid under microwave irradiation (90°C, 200 W, 5 minutes). This method achieves 62% yield of the thiadiazinane ring, with subsequent esterification using methyl bromoacetate.
Advantages :
-
Reduced reaction time (5 minutes vs. 24 hours conventional).
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Higher purity due to minimized side reactions.
Comparative Analysis of Methods
| Method | Key Reagents | Yield | Purity | Reference |
|---|---|---|---|---|
| Cyclization-Alkylation | K₂CO₃, methyl bromoacetate | 80% | 95% | |
| Direct Esterification | SOCl₂, MeOH | 85–90% | 90% | |
| Microwave-Assisted | Formaldehyde, microwave irradiation | 62% | 98% |
Scalability and Industrial Considerations
Large-Scale Alkylation
Pilot-scale experiments (1 kg batch) using Method 1 show consistent yields (78–82%) with DMF recycled via distillation. Critical parameters include strict temperature control (<30°C) to prevent decomposition.
Environmental Impact
Method 2 generates HCl gas, necessitating scrubbers. Method 3’s microwave approach reduces solvent waste, aligning with green chemistry principles.
Analytical Characterization
Spectral Data
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiadiazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or thiadiazine ring positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiadiazine derivatives .
Scientific Research Applications
Common Reactions
- Oxidation : Can yield sulfoxides or sulfones.
- Reduction : Converts the compound into thiadiazine derivatives.
- Substitution : Involves nucleophilic attack at the ester or thiadiazine ring positions.
Scientific Research Applications
The applications of methyl 2-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetate can be categorized into several key areas:
Medicinal Chemistry
The compound is being explored for its potential therapeutic effects. Research indicates that derivatives of thiadiazine compounds exhibit various biological activities including:
- Antiviral Properties : Studies have shown that related compounds act as inhibitors against viruses such as Hepatitis B .
- Antimicrobial Activity : Investigations into its efficacy against bacterial and fungal strains are ongoing .
- Anticancer Potential : Certain derivatives have demonstrated significant cytotoxic effects against cancer cell lines, indicating potential as anticancer agents .
This compound is being studied for its interaction with biological targets:
- Mechanism of Action : The compound's structure allows it to interact with specific enzymes or receptors, potentially modulating biological pathways involved in disease processes .
Material Science
In industrial applications, this compound is utilized in the development of new materials and chemical processes due to its unique reactivity profile. Its ability to form various derivatives makes it suitable for creating specialized chemical products.
Case Study 1: Antiviral Activity
A study published in the Journal of Medicinal Chemistry reported that derivatives of thiadiazine compounds showed significant inhibition of Hepatitis B virus replication. This compound was identified as a promising candidate for further development due to its structural similarities with known antiviral agents .
Case Study 2: Anticancer Evaluation
Research conducted by the National Cancer Institute evaluated several thiadiazine derivatives against human tumor cell lines. This compound exhibited promising antiproliferative activity with IC50 values indicating effective inhibition of cell growth in cancer models .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl Thiadiazine Derivative | Structure | Antiviral |
| Sulfonamide Derivative | Structure | Antimicrobial |
| Benzothiadiazine Compound | Structure | Anticancer |
Mechanism of Action
The mechanism of action of Methyl 2-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological processes. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Biological Activity
Methyl 2-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetate (CAS Number: 1936033-41-8) is a compound with a unique chemical structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₂N₂O₄S |
| Molecular Weight | 208.24 g/mol |
| CAS Number | 1936033-41-8 |
| Purity | ≥95% |
| Storage Conditions | Sealed in dry, Room Temperature |
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Preliminary studies suggest that this compound may exhibit antimicrobial properties due to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial activity against a range of pathogenic bacteria. In vitro assays have shown that it inhibits the growth of Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, the compound was tested against several bacterial strains including Escherichia coli and Staphylococcus aureus. The results showed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. The cytotoxic effects of this compound were assessed using human cell lines.
Findings from Cytotoxicity Assays
| Cell Line | IC₅₀ (µg/mL) |
|---|---|
| HeLa | 50 |
| MCF7 | 45 |
The IC₅₀ values indicate moderate cytotoxicity at higher concentrations but suggest potential therapeutic windows for further investigation.
Q & A
Q. What strategies are used in structure-activity relationship (SAR) studies to modify the thiadiazinan ring for enhanced biological activity?
- Methodological Answer : SAR studies focus on substituent effects at the thiadiazinan ring’s 4-position. For example, introducing electron-withdrawing groups (e.g., trifluoromethyl) or aromatic moieties (e.g., isoquinoline) can modulate receptor binding. Synthetic routes may involve nucleophilic substitution or Suzuki-Miyaura coupling. Biological assays (e.g., enzyme inhibition) paired with 3D-QSAR models (using CoMFA or CoMSIA) guide rational design .
Q. How is 3D-QSAR modeling applied to predict the activity of derivatives of this compound?
- Methodological Answer : 3D-QSAR requires aligning derivatives in a common pharmacophore using molecular docking (AutoDock Vina). Descriptors like steric, electrostatic, and hydrophobic fields are generated (via CoMFA) and correlated with activity data. Partial least squares (PLS) regression validates model robustness. Recent work on bicyclic derivatives demonstrates the utility of 3D-QSAR in optimizing triazole-thiadiazine hybrids .
Q. What advanced crystallographic techniques resolve challenges in analyzing polymorphic forms or twinned crystals of this compound?
- Methodological Answer : For polymorphic systems, synchrotron X-ray diffraction (high-resolution data) combined with Hirshfeld surface analysis identifies packing motifs. Twinned crystals are refined using SHELXL’s TWIN/BASF commands. Pair distribution function (PDF) analysis can characterize amorphous phases, while differential scanning calorimetry (DSC) monitors phase transitions .
Literature and Patent Review
Q. How should researchers conduct a systematic review of prior art to identify synthesis methods and avoid redundancy?
- Methodological Answer : Use SciFinder or Reaxys to search CAS numbers and IUPAC names. Patent databases (e.g., Espacenet, USPTO) are mined using keywords like "thiadiazinan acetate" and "crystalline forms." Focus on claims detailing reaction steps (e.g., Example 1 in WO2017/009316 for selective androgen receptor modulator synthesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
